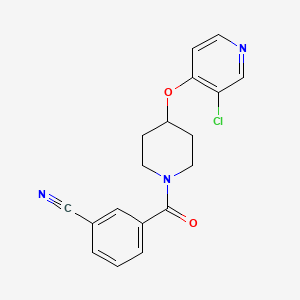

3-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile

Description

Properties

IUPAC Name |

3-[4-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2/c19-16-12-21-7-4-17(16)24-15-5-8-22(9-6-15)18(23)14-3-1-2-13(10-14)11-20/h1-4,7,10,12,15H,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYBBOXDCYZRSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile involves multiple synthetic steps:

Step 1: Synthesis of 3-chloropyridine-4-yl alcohol through the reaction of 3-chloropyridine with an appropriate oxidizing agent.

Step 2: Coupling of the chloropyridine derivative with piperidine to form 4-((3-chloropyridin-4-yl)oxy)piperidine.

Step 3: Introduction of the benzonitrile group via a carbonylation reaction to form the final compound.

These reactions typically require controlled conditions, such as temperature regulation, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to optimize reaction time and resource use. Automated systems and advanced purification techniques are employed to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile can undergo various types of chemical reactions:

Oxidation: Conversion of functional groups into more oxidized forms.

Reduction: Introduction of hydrogen to reduce specific functional groups.

Substitution: Replacement of functional groups with others, depending on the desired derivative.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Halogenation reagents for introducing or replacing halogen atoms.

Major Products

Major products formed include derivatives that retain the core structure of the compound but with functional group variations, which can be tailored for specific applications.

Scientific Research Applications

3-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile has diverse applications across multiple fields:

Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.

Biology: In the study of cellular processes due to its ability to interact with biological macromolecules.

Medicine: Potential therapeutic agent due to its unique pharmacological profile.

Industry: Used in the development of advanced materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors, and modulates various biochemical pathways. Its mechanism can include inhibition or activation of these targets, leading to desired therapeutic or biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile with four structurally related compounds from the evidence, focusing on molecular properties, functional groups, and biological applications.

Structural and Functional Analysis

Substituent Effects on Bioactivity The 3-chloropyridinyl ether group in the target compound likely enhances lipophilicity and binding affinity compared to the methoxypyridinyl amino group in . Chlorine’s electron-withdrawing nature may influence electronic interactions with biological targets, whereas methoxy groups could improve solubility. The 4-oxopiperidine in introduces a ketone, enabling hydrogen bonding but reducing stability compared to fully saturated piperidine rings in the target compound and .

Molecular Weight and Complexity The target compound’s inferred molecular weight (~375–400 g/mol) places it between simpler analogs like (202 g/mol) and highly complex derivatives like (504 g/mol).

Biological Applications Nitric Oxide Synthase (NOS) Modulation: The methoxypyridinyl analog explicitly targets NOS isoforms, critical in vascular and neural signaling. The target compound’s chloropyridine group may offer divergent selectivity. Anticancer Potential: Piperidine-benzonitrile hybrids like serve as intermediates for cytotoxic agents, highlighting the scaffold’s versatility. The target compound’s chlorine substituent could enhance anticancer activity via improved target engagement.

Key Research Findings

- Genetic Toxicology: The cyclopentyl-hydroxypiperidine derivative underwent rigorous in vitro/in vivo genotoxicity testing, adhering to ICH guidelines. This underscores the importance of halogenated analogs in drug development pipelines .

- Synthetic Accessibility : The 28% yield for reflects challenges in synthesizing piperidine-benzonitrile derivatives, suggesting that the target compound may require optimized routes for scalability .

- Structural Conformations : Piperidine rings in adopt chair conformations stabilized by van der Waals interactions, a feature likely shared by the target compound’s piperidine moiety .

Biological Activity

3-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activity. This compound incorporates a piperidine moiety, a chloropyridine unit, and a benzonitrile structure, suggesting a complex interaction profile with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16ClN3O2, with a molecular weight of 337.80 g/mol. The presence of the chloropyridine and piperidine rings may enhance the compound's pharmacological properties by improving its binding affinity to various biological targets.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit various biological activities:

| Compound | Biological Activity |

|---|---|

| Coumarin Derivatives | Antimicrobial, Anti-inflammatory |

| Piperidine Derivatives | Antidepressant, Analgesic |

| Chloropyridine Compounds | Antitumor, Antiviral |

The unique combination of these functional groups in this compound suggests potential for enhanced activity compared to simpler derivatives.

Case Studies and Research Findings

- Antitumor Activity : A study examining similar compounds found that chloropyridine derivatives exhibited significant antitumor effects in vitro. These compounds were shown to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar properties .

- Anti-inflammatory Effects : Research on related piperidine compounds has demonstrated their ability to reduce pro-inflammatory cytokines in cellular models. This suggests that the incorporation of the piperidine ring in our compound could confer anti-inflammatory benefits .

- Mechanistic Insights : Investigations into the binding affinities of similar compounds revealed that modifications at the piperidine position can significantly influence their biological activity. This highlights the importance of structural optimization in enhancing therapeutic efficacy .

Q & A

Q. What are the recommended synthetic routes for 3-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Nucleophilic substitution : React 3-chloropyridin-4-ol with a piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.

Carbonyl coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the benzonitrile moiety to the piperidine ring.

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometry of reactants. Monitor intermediates via TLC or HPLC. Evidence from similar piperidine-carbonyl syntheses suggests yields improve with anhydrous conditions and inert atmospheres .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and piperidine ring conformation. For example, piperidine chair conformations are detectable via coupling constants .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺). GC-MS may show fragmentation patterns for structural validation .

Q. What safety precautions are essential during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Keep in sealed containers under nitrogen at –20°C to prevent hydrolysis of the carbonyl group. Piperidine derivatives with chloro-substituents may release toxic gases upon decomposition; consult SDS of structurally related compounds for guidance .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases). Parameterize the chloro-pyridine moiety as a hydrogen bond acceptor.

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., the benzonitrile group’s nitrile carbon).

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Validate with experimental IC₅₀ values from kinase inhibition assays .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

-

Structural Analog Comparison : Cross-reference activity data of analogs (Table 1). For example, substituent effects on potency can explain discrepancies (e.g., chloro vs. methyl groups).

-

Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).

-

Orthogonal Validation : Use SPR (surface plasmon resonance) to measure binding kinetics independently of enzymatic activity .

Table 1 : Structural analogs and their biological activities (adapted from )

Compound Name Structural Features Reported Activity 5-chloro-N-(4-methylpiperidin-1-yl)... Chloro, piperidine, benzonitrile Anticancer 4-(4-cyanopyridin-2-yloxy)methyl... Cyanopyridine, piperidine Antimicrobial

Q. What strategies can improve the compound’s metabolic stability in preclinical studies?

- Methodological Answer :

- Isotope Labeling : Synthesize deuterated analogs at metabolically labile sites (e.g., benzonitrile α-carbon) to slow CYP450-mediated degradation.

- Prodrug Design : Mask the carbonyl group as an ester, hydrolyzed in vivo.

- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor half-life via LC-MS. Compare with control compounds lacking the piperidine ring .

Q. How to analyze crystal packing and conformational stability?

- Methodological Answer :

- X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate). Resolve piperidine ring chair conformations and intermolecular interactions (e.g., van der Waals forces in analogs ).

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to assess thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.